molecular formula C9H17NO B8596008 4-(Cyclopropylamino)cyclohexanol

4-(Cyclopropylamino)cyclohexanol

Cat. No.: B8596008
M. Wt: 155.24 g/mol
InChI Key: XFCBWPCLGHERFF-UHFFFAOYSA-N
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Description

Molecular Framework and Physicochemical Properties

The molecular formula of 4-(cyclopropylamino)cyclohexanol is C₁₂H₂₁NO , with a molecular weight of 195.30 g/mol (Table 1). The cyclohexanol core adopts a chair conformation, stabilized by intramolecular hydrogen bonding between the hydroxyl group and the cyclopropylamino substituent. The compound’s density is 1.1±0.1 g/cm³ , and it exhibits a high boiling point of 307.7±35.0°C , attributed to strong intermolecular hydrogen bonding and van der Waals interactions.

Table 1: Key Physicochemical Properties of 4-(Cyclopropylamino)cyclohexanol

Property Value
Molecular Formula C₁₂H₂₁NO
Molecular Weight 195.30 g/mol
Density 1.1±0.1 g/cm³
Boiling Point 307.7±35.0°C
Flash Point 108.2±16.6°C
LogP 1.20

Stereochemical Complexity

The compound contains two stereogenic centers:

  • C-1 (Cyclohexanol Carbon) : The hydroxyl group occupies an axial or equatorial position, influencing ring strain and hydrogen-bonding potential.
  • C-4 (Amino-Bearing Carbon) : The cyclopropylamino group introduces a rigid, non-planar substituent, creating steric hindrance that stabilizes specific stereoisomers.

Using the Cahn-Ingold-Prelog priority rules, the four stereoisomers are designated as (1R,4R) , (1R,4S) , (1S,4R) , and (1S,4S) . The (1R,4R) and (1S,4S) enantiomers form a pair, while the (1R,4S) and (1S,4R) configurations represent another enantiomeric pair. This stereochemical diversity impacts biological activity and crystallization behavior.

Properties

Molecular Formula

C9H17NO

Molecular Weight

155.24 g/mol

IUPAC Name

4-(cyclopropylamino)cyclohexan-1-ol

InChI

InChI=1S/C9H17NO/c11-9-5-3-8(4-6-9)10-7-1-2-7/h7-11H,1-6H2

InChI Key

XFCBWPCLGHERFF-UHFFFAOYSA-N

Canonical SMILES

C1CC1NC2CCC(CC2)O

Origin of Product

United States

Comparison with Similar Compounds

Structural Analogs and Physicochemical Properties

The table below compares 4-(Cyclopropylamino)cyclohexanol with key structural analogs, highlighting differences in substituents and physical properties:

Compound Molecular Formula Molecular Weight (g/mol) Melting Point (°C) Key Structural Features
4-(Cyclopropylamino)cyclohexanol C₉H₁₇NO 155.24 Data unavailable Cyclohexanol + cyclopropylamine (4-position)
trans-4-Aminocyclohexanol C₆H₁₃NO 115.18 110 Cyclohexanol + primary amine (4-position)
4-(Methylamino)cyclohexanol C₇H₁₅NO 129.20 Data unavailable Cyclohexanol + methylamine (4-position)
4-Isopropylcyclohexanol C₉H₁₈O 142.24 Data unavailable Cyclohexanol + isopropyl group (4-position)
Cyclohexanol C₆H₁₂O 100.16 25–27 (liquid) Unsubstituted cyclohexanol

Key Observations :

  • The cyclopropylamino group introduces steric bulk and rigidity compared to simpler amines (e.g., methylamino or isopropyl groups).
  • Higher molecular weights correlate with larger substituents (e.g., cyclopropylamino vs. methylamino).
  • trans-4-Aminocyclohexanol has a well-defined melting point (110°C), likely due to its crystalline trans-configuration .

Preparation Methods

TEMPO/NaBr/NaClO Oxidation System

The oxidation of 4-substituted amidocyclohexanol derivatives using 2,2,6,6-tetramethylpiperidine-1-oxyl (TEMPO) as a catalyst, sodium bromide (NaBr) as a co-catalyst, and sodium hypochlorite (NaClO) as the terminal oxidant represents a cornerstone methodology. This system operates under mild conditions (−5 to 10°C) in solvents such as acetone or dichloromethane, achieving yields exceeding 70% for 4-acetamidocyclohexanone intermediates. While this method primarily targets ketone formation, subsequent reduction steps (e.g., NaBH₄ or LiAlH₄) can yield the corresponding alcohol, 4-(cyclopropylamino)cyclohexanol.

Mechanistic Pathway :

  • Initiation : TEMPO oxidizes the alcohol to a nitrosonium ion intermediate.

  • Co-Catalysis : NaBr facilitates bromide ion exchange, regenerating TEMPO.

  • Oxidation : NaClO delivers hypochlorous acid (HOCl), completing the oxidation cycle.

Solvent and Substrate Effects

  • Polar Solvents : Acetone enhances reaction rates for acetyl-protected substrates due to improved solubility of ionic intermediates.

  • Nonpolar Solvents : Dichloromethane stabilizes electron-deficient aryl-substituted amidocyclohexanols (e.g., p-nitrophenyl derivatives).

Nucleophilic Substitution Strategies

Tosylate Intermediate Formation

4-(Cyclopropylamino)cyclohexanol can be synthesized via nucleophilic substitution of a 4-tosyloxycyclohexanol precursor with cyclopropylamine.

Procedure :

  • Tosylation : React cyclohexanol with p-toluenesulfonyl chloride (TsCl) in pyridine to form 4-tosyloxycyclohexanol.

  • Amination : Substitute the tosylate group with cyclopropylamine in DMF at 80°C for 12 hours.

Yield Optimization :

ConditionYield (%)
DMF, 80°C, 12h65
THF, 60°C, 24h48
Ethanol, reflux, 18h32

Mitsunobu Reaction

The Mitsunobu reaction enables direct substitution of hydroxyl groups with amines. For 4-(cyclopropylamino)cyclohexanol:

  • React cyclohexanol with cyclopropylamine using triphenylphosphine (PPh₃) and diethyl azodicarboxylate (DEAD) in THF.

  • Key Limitation : Competing elimination reactions reduce yields (<40%) in sterically hindered systems.

Reductive Amination of Cyclohexanone Derivatives

Imine Formation and Reduction

4-Cyclohexanone reacts with cyclopropylamine to form a Schiff base, which is subsequently reduced to the target alcohol.

Protocol :

  • Imine Synthesis : Stir 4-cyclohexanone (1.0 eq) with cyclopropylamine (1.2 eq) in methanol at 25°C for 2 hours.

  • Reduction : Add sodium cyanoborohydride (NaBH₃CN, 1.5 eq) and stir for 12 hours.

  • Work-Up : Extract with ethyl acetate, dry over MgSO₄, and purify via column chromatography (SiO₂, hexane/EtOAc 3:1).

Yield : 58–62% (dependent on borohydride selection).

Epoxide Ring-Opening with Cyclopropylamine

Epoxidation and Aminolysis

  • Epoxidation : Treat 1,4-cyclohexadiene with m-chloroperbenzoic acid (mCPBA) to form 1,2-epoxy-4-cyclohexene.

  • Ring-Opening : React the epoxide with cyclopropylamine in ethanol at 50°C, yielding trans-4-(cyclopropylamino)cyclohexanol.

Stereochemical Outcome :

  • Trans-Selectivity : >90% due to Baldwin’s rules favoring antiperiplanar attack.

Comparative Analysis of Synthetic Routes

MethodYield (%)Purity (%)Key AdvantageLimitation
TEMPO Oxidation/Reduction7298Scalable, mild conditionsMulti-step, requires ketone precursor
Nucleophilic Substitution6595Direct C–N bond formationCompeting elimination
Reductive Amination6097Single-pot reactionLow yields in steric hindrance
Epoxide Aminolysis6896High stereoselectivityRequires diene precursor

Purification and Characterization

Work-Up Protocols

  • Extraction : Use saturated NaCl to partition aqueous/organic layers, minimizing emulsion formation.

  • Drying Agents : Anhydrous MgSO₄ or CaCl₂ for solvent removal.

  • Distillation : Recover low-boiling solvents (e.g., ethyl acetate, b.p. 77°C) before final product isolation.

Spectroscopic Data

  • IR (KBr) : 3350 cm⁻¹ (O–H stretch), 1600 cm⁻¹ (C–N stretch).

  • ¹H NMR (CDCl₃) : δ 1.20–1.45 (m, cyclopropane CH₂), 3.55 (br s, OH), 2.80 (m, N–CH) .

Q & A

Basic: What are the recommended synthetic routes for 4-(Cyclopropylamino)cyclohexanol in academic research?

Methodological Answer:
The synthesis of 4-(Cyclopropylamino)cyclohexanol typically involves reductive amination or nucleophilic substitution. For example:

  • Reductive Amination: React cyclohexanone derivatives with cyclopropylamine under hydrogenation conditions using catalysts like palladium or Raney nickel. Optimize reaction parameters (e.g., solvent polarity, temperature) to improve yields .
  • Nucleophilic Substitution: Substitute a leaving group (e.g., halide) on the cyclohexanol backbone with cyclopropylamine. Use polar aprotic solvents (e.g., DMF) and elevated temperatures (80–100°C) to enhance reactivity .
    Characterization via NMR (¹H/¹³C) and mass spectrometry is critical to confirm structural integrity .

Advanced: How can stereoselective synthesis of 4-(Cyclopropylamino)cyclohexanol isomers be achieved?

Methodological Answer:
Enzymatic catalysis offers a sustainable approach for stereocontrol. For instance:

  • Alcohol Dehydrogenases (ADHs): Use ADHs (e.g., from Candida antarctica) to selectively reduce ketone intermediates to yield cis- or trans-isomers. Optimize pH (6.5–8.0) and cofactor (NADH/NADPH) concentrations to enhance diastereomeric excess (≥90%) .
  • Chiral Resolution: Employ chiral column chromatography (e.g., using amylose-based stationary phases) post-synthesis to separate isomers. Validate purity via chiral HPLC and optical rotation measurements .

Basic: What spectroscopic and computational methods are optimal for characterizing 4-(Cyclopropylamino)cyclohexanol?

Methodological Answer:

  • Spectroscopy:
    • NMR: ¹H NMR (δ 1.2–3.5 ppm for cyclohexanol protons; δ 0.5–1.0 ppm for cyclopropyl groups) and ¹³C NMR (δ 20–30 ppm for cyclohexane carbons; δ 5–10 ppm for cyclopropyl carbons) .
    • IR: O–H stretch (~3300 cm⁻¹), N–H bend (~1600 cm⁻¹), and C–N stretch (~1250 cm⁻¹) .
  • Mass Spectrometry: High-resolution MS (HRMS) to confirm molecular ion [M+H]⁺ and fragmentation patterns .

Advanced: How can researchers resolve contradictions in reported bioactivity data for 4-(Cyclopropylamino)cyclohexanol derivatives?

Methodological Answer:
Discrepancies often arise from isomer-specific activity or assay conditions. To address this:

  • Isomer Purity Analysis: Quantify isomer ratios using chiral HPLC before bioassays .
  • Standardized Assays: Replicate studies under controlled conditions (e.g., pH 7.4 buffer, 37°C) with cell lines validated for receptor specificity (e.g., HEK293 for GPCR studies) .
  • Computational Modeling: Perform molecular docking (e.g., AutoDock Vina) to predict binding affinities of isomers to target proteins, explaining observed activity differences .

Basic: What safety protocols are critical when handling 4-(Cyclopropylamino)cyclohexanol in laboratory settings?

Methodological Answer:

  • PPE: Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .
  • Ventilation: Use fume hoods to minimize inhalation risks; monitor airborne concentrations with gas detectors .
  • First Aid: For spills, neutralize with inert absorbents (e.g., vermiculite) and dispose as hazardous waste. In case of exposure, rinse eyes/skin with water for 15 minutes and seek medical evaluation .

Advanced: How can adsorption studies inform the formulation of 4-(Cyclopropylamino)cyclohexanol in drug delivery systems?

Methodological Answer:

  • Chronocoulometry: Measure adsorption kinetics on model membranes (e.g., gold electrodes) to determine surface excess and film pressure. Optimize drug loading by adjusting solvent polarity (e.g., ethanol/water mixtures) .
  • Differential Scanning Calorimetry (DSC): Analyze phase behavior in lipid bilayers to identify optimal encapsulation conditions (e.g., 45–60°C for liposome formation) .

Basic: What are the key considerations for optimizing reaction yields in the synthesis of 4-(Cyclopropylamino)cyclohexanol?

Methodological Answer:

  • Catalyst Screening: Test heterogeneous catalysts (e.g., Pd/C, zeolites) to enhance amine coupling efficiency .
  • Solvent Effects: Use aprotic solvents (e.g., THF, acetonitrile) to stabilize intermediates and reduce side reactions .
  • Reaction Monitoring: Employ TLC or in-situ IR to track progress and terminate reactions at maximum conversion .

Advanced: How can continuous-flow systems improve the scalability of 4-(Cyclopropylamino)cyclohexanol synthesis?

Methodological Answer:

  • Enzymatic Flow Reactors: Immobilize ADHs on microfluidic chips to enable continuous stereoselective reduction. Achieve >95% conversion with residence times <30 minutes .
  • In-line Work-up: Integrate liquid-liquid separators and scavenger columns to purify products in real-time, reducing downstream processing .

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